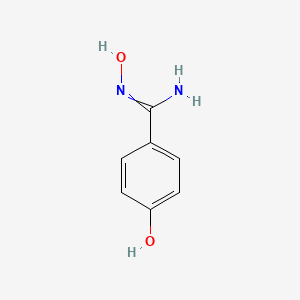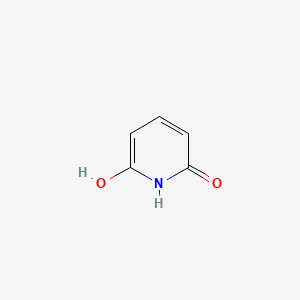
6,7-dimethoxy-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-1H-quinazolin-4-one is a heterocyclic organic compound belonging to the quinazolinone family. It has the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound is characterized by its two methoxy groups attached to the benzene ring and a quinazolinone core structure.
Mecanismo De Acción
CID 1501878, also known as 6,7-dimethoxy-1H-quinazolin-4-one , is a chemical compound with a molecular formula of C10H10N2O3 . This article will discuss the mechanism of action of CID 1501878, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Análisis Bioquímico
Biochemical Properties
6,7-Dimethoxy-1H-quinazolin-4-one plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various enzymes, potentially acting as an inhibitor or modulator of their activity. For instance, it may interact with enzymes involved in metabolic pathways, influencing their catalytic activity and thereby affecting the overall metabolic flux . The nature of these interactions can vary, including binding to the active site of enzymes or altering their conformation to modulate their function.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with key proteins involved in signal transduction, leading to altered cellular responses . Additionally, this compound can affect gene expression by influencing transcription factors or other regulatory proteins, thereby impacting the expression of specific genes. These changes can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, this compound could act as an enzyme inhibitor by binding to the active site and preventing substrate access . Alternatively, it may activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For example, it may affect pathways involved in energy production, biosynthesis, or detoxification, thereby altering the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can be distributed to various compartments, where it exerts its effects on cellular processes. The localization and accumulation of this compound can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its biological effects. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its activity and interactions with other biomolecules, thereby influencing cellular function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-dimethoxy-1H-quinazolin-4-one involves the reaction of 6,7-dimethoxy-3H-quinazolin-4-one with hydrogen bromide in water. The reaction is carried out at 110°C under reflux conditions for 12 hours. The product is then isolated by filtration and purified by washing with water and drying .
Another method involves the use of thionyl chloride and 6,7-dimethoxy-3H-quinazolin-4-one. The reaction is conducted in a round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser. The mixture is heated to reflux for several hours, and the product is obtained by filtration and purification .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-1H-quinazolin-4-one has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one
- 6,7-Dimethoxy-4-hydroxyquinazoline
- 6,7-Dimethoxy-4-quinazolinol
Uniqueness
6,7-Dimethoxy-1H-quinazolin-4-one is unique due to its specific substitution pattern on the quinazolinone core. The presence of methoxy groups at the 6 and 7 positions enhances its chemical reactivity and potential biological activity compared to other quinazolinone derivatives .
Propiedades
IUPAC Name |
6,7-dimethoxy-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSRMHGCZUXCMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N=CN2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N=CN2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
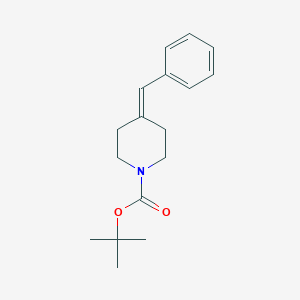
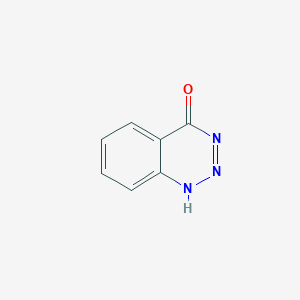
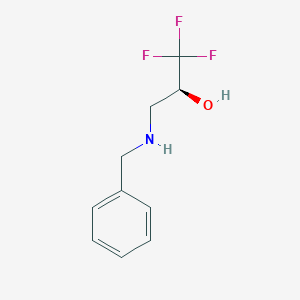
![(2S)-2-(benzylazaniumyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7721254.png)
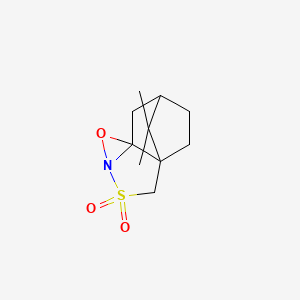
![[Amino(cyclopentyl)methylidene]azanium;chloride](/img/structure/B7721262.png)

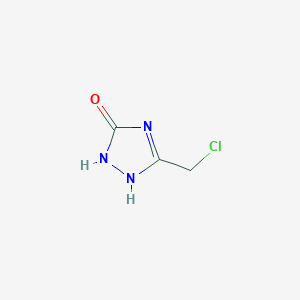
![[1-Amino-2-(4-chlorophenoxy)ethylidene]azanium;chloride](/img/structure/B7721280.png)

![N,4'-Dihydroxy-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B7721298.png)
